西普拉西汀

描述

Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.

科学研究应用

抗抑郁功效增强

西普拉西汀: 已被研究证实其通过形成电荷转移复合物来增强抗抑郁功效的潜力。 研究人员已经调查了西普拉西汀与各种π电子受体的相互作用,这可能导致对患有抑郁症的患者改善治疗效果 .

分光光度法分析

该化合物已用于分光光度法定量分析。 这种应用在制药行业尤为重要,用于精确测量药物制剂中的药物浓度 .

分子对接研究

已经对西普拉西汀进行了分子对接研究,以了解其在分子水平上的相互作用。 这些研究对于药物设计和开发至关重要,可以深入了解西普拉西汀与不同受体的结合亲和力和作用方式 .

电荷转移络合物研究

涉及西普拉西汀的电荷转移络合物的研究在化学领域具有重要意义。 可以分析这些络合物以了解药物的电子性质及其与其他分子的潜在相互作用 .

药物结合机制

研究一直集中在药物与蛋白质结合的分子机制上。 已经探索了西普拉西汀与各种受体的相互作用,以确定其如何发挥其药理作用 .

增强血清素活性

作为一种SSRI,西普拉西汀在增强大脑中的血清素活性方面发挥作用,这是治疗情绪障碍的关键因素。 对这种应用的研究可以导致更好地理解和治疗焦虑和抑郁等疾病 .

作用机制

Target of Action

Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI) . It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to contribute to the drug’s antidepressant effects .

Mode of Action

Seproxetine binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron . This results in an increase in extracellular levels of serotonin and prolonged neurotransmitter activity . It is also an inhibitor of dopamine transporters and has an affinity for 5-HT2A and 5-HT2C receptors .

Biochemical Pathways

The primary biochemical pathway affected by seproxetine is the serotonin system . By inhibiting the reuptake of serotonin, seproxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . The downstream effects of this include mood elevation and reduction of depressive symptoms .

Pharmacokinetics

It is known that the half-life of seproxetine ranges from 4 to 16 days . More research is needed to fully understand the ADME properties of seproxetine and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of seproxetine’s action primarily involve an increase in serotonergic neurotransmission . This is achieved through the inhibition of serotonin reuptake, resulting in increased serotonin concentrations in the synaptic cleft . The enhanced serotonergic activity can lead to mood elevation and a reduction in depressive symptoms .

Action Environment

The action, efficacy, and stability of seproxetine can be influenced by various environmental factors. For instance, the presence of other components in the dosage form, such as excipients, can affect the stability of the drug . Factors such as temperature, pH, moisture in solids, relative humidity of the environment, and the presence of catalysts can also impact the stability and efficacy of seproxetine

生化分析

Biochemical Properties

Seproxetine is nearly four times more selective for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition than fluoxetine . It interacts with serotonin and dopamine transporters, as well as 5-HT 2A and 5-HT 2C receptors .

Cellular Effects

Seproxetine has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting serotonin and dopamine transporters, thereby affecting cell signaling pathways

Molecular Mechanism

Seproxetine exerts its effects at the molecular level primarily through its action as a selective serotonin reuptake inhibitor . It binds to and inhibits serotonin and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This can result in changes in gene expression and cellular function .

Metabolic Pathways

Seproxetine is involved in the serotonin reuptake inhibition pathway

属性

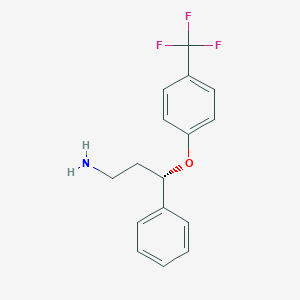

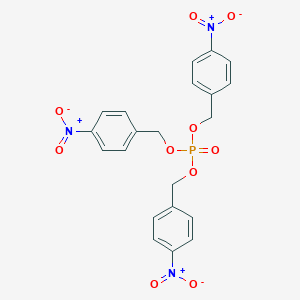

IUPAC Name |

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRCHMSJFFONW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019529, DTXSID50891581 | |

| Record name | Seproxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed. | |

| Record name | Seproxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

126924-38-7 | |

| Record name | (S)-Norfluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126924-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seproxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seproxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seproxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPROXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CO3X0R31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does seproxetine interact with its target and what are the downstream effects?

A: Seproxetine, the (S)-enantiomer of norfluoxetine, acts as a selective serotonin reuptake inhibitor (SSRI). [] While its exact mechanism of action is not fully elucidated in the provided papers, SSRIs like seproxetine are known to block the reuptake of serotonin in the synaptic cleft, leading to increased serotonin levels and subsequent downstream effects on mood, sleep, and appetite. []

Q2: What is the structural characterization of seproxetine, including its molecular formula, weight, and spectroscopic data?

A2: The provided abstracts do not contain information about the molecular formula, weight, or spectroscopic data of seproxetine.

Q3: Are there any known material compatibility issues with seproxetine? How does its stability vary under different conditions?

A: Research indicates that seproxetine maleate hemi-hydrate can interact with excipients commonly used in pharmaceutical formulations. [] For example, when formulated with pregelatinized starch and stored at 25°C and 40°C, a 1,4 Michael addition adduct forms. [] This interaction is temperature-dependent and follows an Arrhenius-type relationship with an activation energy of 32 kcal/mol. [] Lactose and talc, representing different excipient classifications, also exhibited unique interactions with seproxetine maleate hemi-hydrate at varying temperatures. []

Q4: What analytical methods are used to characterize and quantify seproxetine?

A: High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify seproxetine and its potential degradation products in pharmaceutical formulations. []

Q5: Are there any studies exploring the use of computational chemistry and modeling to understand seproxetine's interactions and properties?

A: Yes, molecular docking studies have been conducted to investigate the binding of seproxetine and its charge-transfer complexes with various receptors, including serotonin, dopamine, and TrkB kinase receptors. [] These studies aim to elucidate the potential for enhancing seproxetine's antidepressant efficacy through charge-transfer complexation. [] Additionally, docking simulations using Molegro Virtual Docker (MVD) software have explored the binding affinity of various antidepressants, including seproxetine, to the enzyme tryptophan 2, 3-dioxygenase (TDO). [] This research suggests that seproxetine could potentially inhibit TDO, although its docking score was lower compared to other antidepressants like hyperforin and paroxetine. []

Q6: Have any studies investigated seproxetine's potential for drug-excipient interactions during formulation development?

A: Yes, research highlights the importance of considering drug-excipient interactions for seproxetine maleate hemi-hydrate during formulation development. [] The studies emphasized the need to carefully select excipients and optimize formulation strategies to mitigate potential interactions and ensure drug stability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

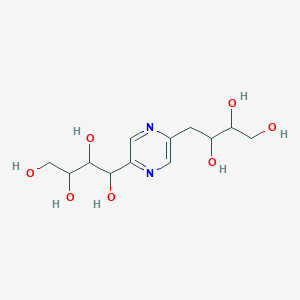

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE](/img/structure/B29418.png)